molecular formula C12H12O4 B8621653 Methyl 2-(6-methoxy-1-benzofuran-3-yl)acetate

Methyl 2-(6-methoxy-1-benzofuran-3-yl)acetate

Cat. No.: B8621653
M. Wt: 220.22 g/mol
InChI Key: MZBXLVCUIKWAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(6-methoxy-1-benzofuran-3-yl)acetate is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 2-(6-methoxy-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C12H12O4/c1-14-9-3-4-10-8(5-12(13)15-2)7-16-11(10)6-9/h3-4,6-7H,5H2,1-2H3

InChI Key

MZBXLVCUIKWAJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CO2)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of (6-methoxy-benzofuran-3-yl)-acetic acid (2 g, 9.7 mmol) and H2SO4 (0.3 mL) in methanol (40 mL) was refluxed for 8 h and then concentrated. An aqueous NaHCO3 solution was added, followed by extraction with CH2Cl2. The combined organic layers were dried over anhydrous MgSO4 and evaporated to give a brown oil, which was purified on a silica gel column eluting with EtOAc/hexane (1:10) to give methyl 2-(6-methoxybenzofuran-3-yl)acetate (2.1 g, 98%)
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-(6-methoxybenzofuran-3-yl)acetic acid (0.6 g, 2.9 mmol) in anhydrous dichloromethane (20 mL) at −78° C. was added boron tribromide (1.5 eq.) The reaction was stirred at −78° C. for 30 minutes, 0° C. for 2 hours, and at room temperature overnight. The reaction mixture was cooled to 0° C. and quenched slowly with methanol. After stirring for 15 minutes a saturated sodium bicarbonate solution was added slowly to the mixture and allowed to stir at 0° C. for 30 minutes. Ethyl acetate was added and the layers were separated. The aqueous layer was extracted with ethyl acetate and the combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to give methyl 2-(6-methoxybenzofuran-3-yl)acetate (745) (67%).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

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